Furan-2-ylmethyl-(1-methyl-piperidin-4-yl)-amine

Vue d'ensemble

Description

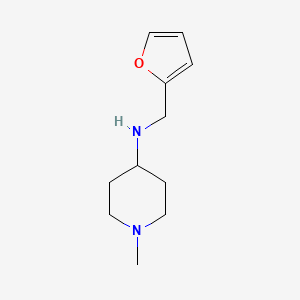

Furan-2-ylmethyl-(1-methyl-piperidin-4-yl)-amine is a chemical compound with the molecular formula C11H22N2O It is characterized by the presence of a furan ring attached to a piperidine moiety through a methylamine linker

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Furan-2-ylmethyl-(1-methyl-piperidin-4-yl)-amine typically involves the reaction of furan-2-carbaldehyde with 1-methyl-4-piperidone in the presence of a reducing agent such as sodium borohydride. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired amine product. The reaction conditions generally include:

- Solvent: Methanol or ethanol

- Temperature: Room temperature to reflux

- Reaction time: 4-6 hours

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity.

Analyse Des Réactions Chimiques

Types of Reactions

Furan-2-ylmethyl-(1-methyl-piperidin-4-yl)-amine undergoes various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.

Reduction: The imine intermediate can be reduced to form the corresponding amine.

Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: Halogenating agents (e.g., bromine, chlorine) or nitrating agents (e.g., nitric acid).

Major Products Formed

Oxidation: Furan-2-carboxylic acid derivatives.

Reduction: this compound.

Substitution: Halogenated or nitrated furan derivatives.

Applications De Recherche Scientifique

Medicinal Chemistry Applications

Furan-2-ylmethyl-(1-methyl-piperidin-4-yl)-amine has been identified as a potential therapeutic agent due to its interaction with various neurotransmitter receptors and its ability to modulate serotonergic activity.

Neuropsychiatric Disorders

Research indicates that compounds similar to this compound can be beneficial in treating neuropsychiatric conditions such as schizophrenia, depression, and anxiety disorders. The compound's structure allows it to interact with monoamine receptors, which play a crucial role in mood regulation and cognitive function. For instance, the patent US6756393B2 outlines its efficacy in treating conditions associated with monoamine receptor activity, including major depressive disorder and bipolar disorder .

Anticancer Activity

Recent studies have explored the anticancer potential of piperidine derivatives, including this compound. A study reported on the design of piperidine derivatives that showed promising results against various cancer types, including breast and pancreatic cancers. These compounds were evaluated using molecular docking and biological assays, demonstrating their ability to inhibit cancer cell proliferation effectively .

Pharmacological Insights

The pharmacological profile of this compound suggests multiple mechanisms of action:

Serotonin Receptor Modulation

The compound shows potential as a serotonin receptor modulator, which is crucial for developing treatments for mood disorders. Its ability to affect serotonin pathways can lead to improved therapeutic outcomes in patients with depression and anxiety .

Histamine Receptor Interaction

Recent studies have focused on derivatives of piperidine compounds as histamine H3 receptor antagonists/inverse agonists. These interactions may provide insights into treating allergic responses and neurodegenerative diseases .

Computational Studies

Computational modeling has played a significant role in understanding the interactions of this compound with biological targets.

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of this compound with various receptors. The results indicate that it has a favorable binding profile, suggesting its potential as a lead compound for drug development against SARS-CoV-2 and other viral pathogens .

ADMET Properties

The Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of this compound have been assessed using computational methods. These analyses confirm that the compound adheres to the Lipinski Rule of Five, indicating good drug-likeness and bioavailability .

Case Studies

Mécanisme D'action

The mechanism of action of Furan-2-ylmethyl-(1-methyl-piperidin-4-yl)-amine involves its interaction with specific molecular targets. The compound may act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparaison Avec Des Composés Similaires

Similar Compounds

Furan-2-carbaldehyde: A precursor in the synthesis of Furan-2-ylmethyl-(1-methyl-piperidin-4-yl)-amine.

1-Methyl-4-piperidone: Another precursor used in the synthesis.

Furan-2-carboxylic acid: An oxidation product of the furan ring.

Uniqueness

This compound is unique due to its combination of a furan ring and a piperidine moiety, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research and industrial applications.

Activité Biologique

Furan-2-ylmethyl-(1-methyl-piperidin-4-yl)-amine is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article details its synthesis, biological activities, structure-activity relationships (SAR), and relevant case studies.

Synthesis

The synthesis of this compound can be achieved through various methods, often involving the reaction of piperidine derivatives with furan-containing precursors. The general synthetic route includes:

- Formation of the piperidine ring : Utilizing standard amine synthesis techniques.

- Introduction of the furan moiety : This can involve cyclization reactions or coupling strategies that link furan derivatives to the piperidine structure.

Antimicrobial Activity

Furan derivatives, including this compound, have shown promising antimicrobial properties. The compound's activity against various bacterial strains has been documented, with minimum inhibitory concentration (MIC) values indicating significant efficacy.

| Bacterial Strain | MIC (mg/mL) | Activity Level |

|---|---|---|

| Staphylococcus aureus | 0.0039 | Highly active |

| Escherichia coli | 0.025 | Highly active |

| Bacillus subtilis | 0.015 | Moderately active |

The structure of this compound likely enhances its interaction with bacterial cell membranes, leading to increased permeability and subsequent cell death .

Antitumor Activity

Research indicates that compounds containing piperidine and furan moieties exhibit antitumor activity. For instance, studies have shown that modifications in the piperidine ring can lead to enhanced antitumor effects:

| Compound | IC50 (µM) | Activity |

|---|---|---|

| Compound A | 8.6 | Moderate |

| Compound B | 1.6 | High |

| Compound C | 7.4 | Moderate |

These results suggest that substituents on the piperidine ring significantly influence the compound's ability to inhibit tumor cell proliferation .

Structure-Activity Relationships (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Key observations include:

- Piperidine Modifications : Electron-donating groups on the piperidine ring enhance antibacterial activity.

- Furan Substituents : Variations in the furan moiety can affect both solubility and bioavailability, impacting overall efficacy.

- Chain Length and Branching : Increasing alkyl chain length generally decreases activity, indicating an optimal balance is necessary for effectiveness .

Case Studies

Case Study 1: Antibacterial Efficacy

A study evaluated the antibacterial properties of several derivatives of this compound against Gram-positive and Gram-negative bacteria. Results showed that compounds with specific substitutions on the furan ring exhibited significantly lower MIC values, suggesting enhanced potency against resistant strains.

Case Study 2: Anticancer Potential

In vitro assays conducted on various cancer cell lines demonstrated that this compound inhibited cell growth effectively at concentrations as low as 5 µM, highlighting its potential as a lead compound for further development in cancer therapy.

Propriétés

IUPAC Name |

N-(furan-2-ylmethyl)-1-methylpiperidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N2O/c1-13-6-4-10(5-7-13)12-9-11-3-2-8-14-11/h2-3,8,10,12H,4-7,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJRROMOOCRNAPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(CC1)NCC2=CC=CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.